Garcinone D

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse des xanthones, y compris la Garcinone D, implique généralement l'utilisation de polyphénols et d'acides salicyliques. Une méthode classique consiste à chauffer ces composés avec de l'anhydride acétique comme agent déshydratant. Une autre méthode utilise le chlorure de zinc et le chlorure de phosphoryle pour produire des xanthones avec de meilleurs rendements et des temps de réaction plus courts .

Méthodes de production industrielle : La production industrielle de la this compound est moins documentée, mais elle suit généralement les principes de la synthèse organique impliquant des réactifs écologiques et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des méthodes telles que le chauffage par micro-ondes et l'utilisation de catalyseurs métalliques comme le palladium et le cuivre ont été explorées pour une synthèse efficace .

Analyse Des Réactions Chimiques

Types de réactions : La Garcinone D subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des quinones.

Réduction : Elle peut être réduite pour former des hydroquinones.

Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle aromatique.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les halogènes et les agents nitrants sont utilisés en conditions acides ou basiques.

Principaux produits :

Oxydation : Quinones.

Réduction : Hydroquinones.

Substitution : Xanthones halogénées ou nitrées.

4. Applications de la recherche scientifique

Biologie : Étudié pour son rôle dans la modulation des voies cellulaires et de l'expression génétique.

Médecine : Présente des effets anticancéreux, antioxydants et neuroprotecteurs prometteurs. .

Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques en raison de ses propriétés bioactives.

5. Mécanisme d'action

La this compound exerce ses effets par le biais de multiples mécanismes :

Activité antioxydante : Elle active la voie du facteur 2 lié au facteur érythroïde 2 nucléaire (Nrf2), favorisant l'expression des enzymes antioxydantes et réduisant le stress oxydatif.

Activité anticancéreuse : Elle induit l'apoptose, l'autophagie et l'arrêt du cycle cellulaire dans les cellules cancéreuses.

Activité neuroprotectrice : Elle inhibe l'agrégation de la bêta-amyloïde et améliore la neuroprotection en augmentant les niveaux de protéines de l'hémoxygénase-1 (HO-1).

Applications De Recherche Scientifique

Biological Activities

Garcinone D exhibits a range of biological activities, including:

- Neuroprotection : Research indicates that this compound promotes the proliferation of C17.2 neural stem cells through the activation of the STAT3/Cyclin D1 pathway and Nrf2/HO-1 signaling pathways. This suggests its potential role in neuroregenerative therapies .

- Intestinal Barrier Protection : In studies involving HT-29 cells, this compound was shown to enhance tight junction protein levels and inhibit oxidative stress-induced intestinal epithelial barrier dysfunction. This dual mechanism suggests its utility in gastrointestinal health .

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases .

- Anti-inflammatory Effects : this compound has been implicated in reducing inflammation through various pathways, making it a candidate for conditions characterized by chronic inflammation .

Neurodegenerative Disorders

This compound's ability to promote neural stem cell proliferation positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The activation of critical pathways involved in cell survival and proliferation could aid in developing regenerative strategies .

Gastrointestinal Health

By protecting the intestinal barrier and enhancing tight junction integrity, this compound may be beneficial in treating conditions like inflammatory bowel disease (IBD) and other gastrointestinal disorders where barrier dysfunction plays a key role .

Cancer Therapy

Preliminary studies suggest that this compound may have anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. Its mechanisms may include modulation of cell cycle regulators and apoptosis pathways, making it a candidate for further investigation in cancer treatment protocols .

Case Study 1: Neuroprotection

A study conducted on C17.2 neural stem cells demonstrated that this compound significantly increased cell proliferation and survival rates compared to control groups. The findings suggest its potential application in therapies aimed at enhancing neural regeneration post-injury or in neurodegenerative diseases .

Case Study 2: Intestinal Health

In an experimental model using HT-29 cells, this compound was shown to significantly improve epithelial barrier function by upregulating proteins associated with tight junctions, thereby providing insights into its potential use for preventing or treating gastrointestinal disorders related to barrier dysfunction .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Neuroprotection | Activation of STAT3/Cyclin D1 pathway | Enhanced neural stem cell proliferation |

| Gastrointestinal Health | Upregulation of tight junction proteins | Improved intestinal barrier function |

| Cancer Therapy | Induction of apoptosis and inhibition of tumor growth | Potential anticancer agent |

| Anti-inflammatory Effects | Modulation of inflammatory pathways | Reduction of chronic inflammation |

Mécanisme D'action

Garcinone D exerts its effects through multiple mechanisms:

Antioxidant Activity: It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, promoting the expression of antioxidant enzymes and reducing oxidative stress.

Anticancer Activity: It induces apoptosis, autophagy, and cell cycle arrest in cancer cells.

Neuroprotective Activity: It inhibits the aggregation of beta-amyloid and enhances neuroprotection by upregulating heme oxygenase-1 (HO-1) protein levels.

Comparaison Avec Des Composés Similaires

La Garcinone D est unique parmi les xanthones en raison de ses caractéristiques structurelles spécifiques et de ses activités biologiques. Des composés similaires comprennent :

Alpha-Mangostine : Connu pour ses puissantes propriétés antioxydantes et anticancéreuses.

Gamma-Mangostine : Présente de forts effets neuroprotecteurs.

Garcinone C : Similaire en structure mais diffère par son motif de substitution, conduisant à des activités biologiques différentes.

La this compound se distingue par sa capacité à pénétrer la barrière hémato-encéphalique et ses activités multifonctionnelles contre diverses maladies .

Activité Biologique

Garcinone D (GarD), a natural xanthone derived from Garcinia mangostana, has garnered attention for its diverse biological activities. This article synthesizes current research findings, highlighting its mechanisms of action, pharmacological potential, and implications for health.

Overview of this compound

This compound is part of a broader class of compounds known as xanthones, which are recognized for their antioxidant, anti-inflammatory, and anticancer properties. Research indicates that GarD exhibits significant biological effects, particularly in promoting cell proliferation and enhancing cellular protective mechanisms.

- Cell Proliferation :

- Antioxidant Activity :

- Anti-Inflammatory Effects :

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

- Neural Stem Cell Proliferation : A study demonstrated that GarD significantly promotes the proliferation of neural stem cells via the STAT3/Cyclin D1 pathway, indicating its potential in neuroregenerative therapies .

- Intestinal Health : Research showed that GarD protects against intestinal epithelial barrier dysfunction by enhancing tight junction integrity and inhibiting reactive oxygen species (ROS) production. This dual mechanism could be beneficial in treating gastrointestinal disorders .

- Oxidative Stress Response : Another study highlighted that GarD activates Nrf2-mediated pathways, which are crucial for cellular defense against oxidative stress. This activation leads to increased expression of antioxidant proteins such as HO-1 .

Propriétés

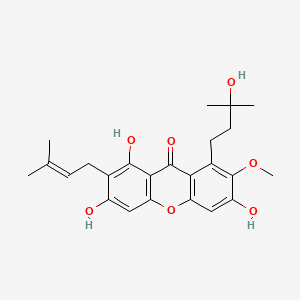

IUPAC Name |

1,3,6-trihydroxy-8-(3-hydroxy-3-methylbutyl)-7-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-12(2)6-7-13-15(25)10-18-20(21(13)27)22(28)19-14(8-9-24(3,4)29)23(30-5)16(26)11-17(19)31-18/h6,10-11,25-27,29H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYALNCRUIKOKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CCC(C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420547 | |

| Record name | GARCINONE D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Garcinone D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

107390-08-9 | |

| Record name | Garcinone D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107390-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GARCINONE D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Garcinone D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 - 204 °C | |

| Record name | Garcinone D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.